molecular formula C16H10F3NO B12543699 Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- CAS No. 143360-89-8

Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]-

Cat. No.: B12543699
CAS No.: 143360-89-8
M. Wt: 289.25 g/mol
InChI Key: NGYWXNYZKOIHBQ-UHFFFAOYSA-N
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Description

Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- is a chemical compound with the molecular formula C16H10F3NO. This compound is known for its unique structure, which includes a trifluoromethyl group and a phenylethynyl group attached to an acetamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- typically involves the reaction of 2-(phenylethynyl)aniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, with additional steps for purification and quality control to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl and phenylethynyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- is utilized in several scientific research fields:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenylethynyl group contribute to its reactivity and ability to interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, 2,2,2-trifluoro-N-phenyl-: Similar in structure but lacks the phenylethynyl group.

    Acetamide, 2,2,2-trifluoro-N-methyl-: Contains a methyl group instead of the phenylethynyl group.

    Acetamide, 2,2,2-trifluoro-N-(trimethylsilyl)-: Features a trimethylsilyl group in place of the phenylethynyl group.

Uniqueness

Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- is unique due to the presence of both the trifluoromethyl and phenylethynyl groups. These groups confer distinct chemical properties, making it a valuable compound for various research applications. Its structure allows for diverse chemical reactions and interactions, setting it apart from similar compounds.

Properties

CAS No.

143360-89-8

Molecular Formula

C16H10F3NO

Molecular Weight

289.25 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-(2-phenylethynyl)phenyl]acetamide

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)15(21)20-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,(H,20,21)

InChI Key

NGYWXNYZKOIHBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=O)C(F)(F)F

Origin of Product

United States

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